molecular formula C10H11BrN2O B13252228 3-(Aminomethyl)-6-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one

3-(Aminomethyl)-6-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B13252228
M. Wt: 255.11 g/mol
InChI Key: CGQZWTYNFJVHBC-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-6-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one (CAS 2060036-52-2) is a high-purity chemical building block with a molecular formula of C10H11BrN2O and a molecular weight of 255.11 g/mol . This compound features a brominated isoindolinone core, a privileged scaffold in medicinal chemistry known for its presence in synthetic and naturally occurring derivatives with diverse biological properties . The structure integrates both an aminomethyl functional group and a bromo substituent, making it a versatile intermediate for further synthetic exploration, such as in cross-coupling reactions or the development of more complex molecular architectures. Researchers can utilize this compound as a key precursor in the synthesis of potential pharmacologically active molecules. The isoindolinone framework is found in compounds with a range of reported biological activities, including sedative, anxiolytic, and cytotoxic properties . This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this material in accordance with all applicable laboratory and regulatory guidelines.

Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

3-(aminomethyl)-6-bromo-2-methyl-3H-isoindol-1-one

InChI

InChI=1S/C10H11BrN2O/c1-13-9(5-12)7-3-2-6(11)4-8(7)10(13)14/h2-4,9H,5,12H2,1H3

InChI Key

CGQZWTYNFJVHBC-UHFFFAOYSA-N

Canonical SMILES

CN1C(C2=C(C1=O)C=C(C=C2)Br)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-6-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, green chemistry principles, such as the use of recyclable solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-6-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex aromatic systems .

Scientific Research Applications

3-(Aminomethyl)-6-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-6-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The following compounds share structural similarities with the target molecule, differing primarily in substituents or core modifications:

Compound Name Molecular Formula Key Substituents Notable Features Reference
3-(Aminomethyl)-6-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one C₁₀H₁₁BrN₂O 6-Br, 3-CH₂NH₂, 2-CH₃ Bromine enhances electrophilicity; aminomethyl allows derivatization. Target
6-(Aminomethyl)-2,3-dihydro-1H-isoindol-1-one C₉H₁₀N₂O 6-CH₂NH₂ Lacks bromine and methyl groups; simpler structure for baseline activity studies.
2-Benzyl-6-bromo-2,3-dihydro-isoindol-1-one C₁₅H₁₂BrNO 6-Br, 2-CH₂C₆H₅ Benzyl group increases lipophilicity; bromine retained for reactivity.
6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one C₈H₅BrClNO 6-Br, 5-Cl Chloro-bromo combination enhances halogen bonding; indolinone core.
3-(tert-Butylimino)-6-(trifluoromethyl)-isoindol-1-one C₁₃H₁₄F₃N₂O 6-CF₃, 3-NC(CH₃)₃ Trifluoromethyl improves metabolic stability; tert-butylimino modifies reactivity.

Biological Activity

3-(Aminomethyl)-6-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one is a compound belonging to the isoindolone class, characterized by its unique structure that includes an aminomethyl group and a bromine atom. This compound has garnered attention due to its potential biological activities, which may have implications in medicinal chemistry and pharmacology.

  • Molecular Formula : C10H11BrN2O
  • Molecular Weight : 255.11 g/mol
  • Structure : The presence of the bromine atom and the aminomethyl group enhances its reactivity and interaction with biological targets.

The biological activity of 3-(Aminomethyl)-6-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one is primarily attributed to its ability to interact with specific proteins and enzymes. The aminomethyl group can form hydrogen bonds with active sites on proteins, while the bromine atom may facilitate halogen bonding. These interactions are crucial for modulating protein functions and can lead to various therapeutic effects.

Antimicrobial Activity

Research indicates that isoindolone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 3-(Aminomethyl)-6-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one possess antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 62.5 µg/mL, indicating potent activity against these bacteria .

Anticancer Potential

The compound has also been evaluated for its antiproliferative effects on various cancer cell lines. For example, in vitro studies have demonstrated that derivatives exhibit cytotoxicity against human cancer cells such as HeLa and A549, with IC50 values ranging from 226 to 242.52 μg/mL. This suggests a potential role in cancer therapy through the induction of apoptosis in malignant cells .

Comparative Analysis with Related Compounds

To better understand the unique biological profile of 3-(Aminomethyl)-6-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaKey Features
3-(Aminomethyl)-5-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-oneC10H11BrN2OSimilar structure but differs in bromine position
6-Bromo-2-methylisoindolin-1-oneC9H8BrNOLacks aminomethyl group; simpler structure
6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-oneC10H9BrORelated structure with different functional groups

This table illustrates how variations in structure influence biological activity, particularly regarding enzyme inhibition and receptor modulation.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of isoindolone derivatives:

  • Antibacterial Activity : A study highlighted the antibacterial efficacy of isoindolone derivatives against E. coli and E. faecalis, showcasing MIC values that demonstrate their potential as therapeutic agents .
  • Cytotoxicity in Cancer Cells : Research focusing on cell lines such as HeLa and A549 revealed that certain isoindolone derivatives induced apoptosis at specific concentrations, suggesting their potential utility in cancer treatment .
  • Binding Interactions : Computational studies have indicated that the binding interactions between isoindolone derivatives and target proteins are influenced by hydration dynamics and molecular flexibility, which are critical for optimizing drug design .

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